

Measuring Leukotrienes in Exhaled Breath Condensate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *18-Carboxy dinor Leukotriene B4*

Cat. No.: *B15601555*

[Get Quote](#)

For researchers, scientists, and drug development professionals, the analysis of leukotrienes in exhaled breath condensate (EBC) offers a non-invasive window into airway inflammation. This document provides detailed application notes and protocols for the reliable measurement of these potent lipid mediators, crucial in the pathophysiology of respiratory diseases like asthma.

Leukotrienes are inflammatory mediators synthesized from arachidonic acid by various immune cells.^{[1][2]} They are categorized into two main classes: leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (cys-LTs), which include LTC4, LTD4, and LTE4.^{[1][3]} Cys-LTs are known to cause bronchoconstriction, increase vascular permeability, and promote mucus secretion, making them key players in asthma and allergic rhinitis.^{[4][5]} The analysis of leukotrienes in EBC, a condensed liquid form of exhaled air, provides a direct and non-invasive method to assess airway inflammation.^{[3][6]}

Application Notes

The measurement of leukotrienes in EBC has significant applications in both clinical research and drug development. Elevated levels of LTB4 and cys-LTs have been consistently observed in the EBC of patients with asthma, particularly in steroid-naïve individuals and those with more severe disease.^{[7][8][9]} Consequently, EBC leukotriene levels can serve as valuable biomarkers for:

- Disease Diagnosis and Phenotyping: Differentiating between inflammatory phenotypes of airway diseases. For instance, elevated LTB4 may indicate a neutrophilic inflammatory component.[3]
- Monitoring Disease Activity and Severity: Tracking changes in leukotriene levels can provide insights into the underlying inflammatory status and disease progression.[10][11] Studies have shown a correlation between EBC cys-LT levels and the severity of exercise-induced bronchospasm in children with asthma.[3]
- Assessing Therapeutic Response: Evaluating the efficacy of anti-inflammatory therapies, such as corticosteroids and leukotriene receptor antagonists, by measuring changes in EBC leukotriene concentrations.[3][7]
- Drug Development: Providing pharmacodynamic endpoints to assess the biological activity of novel anti-inflammatory agents targeting the leukotriene pathway.

Quantitative Data Summary

The following tables summarize reported concentrations of LTB4 and cysteinyl leukotrienes in exhaled breath condensate from various studies. It is important to note that values can vary depending on the analytical method used, the specific patient population, and the collection methodology.

Table 1: Leukotriene B4 (LTB4) Concentrations in Exhaled Breath Condensate (EBC)

Patient Group	Analytical Method	LTB4 Concentration (pg/mL or pg/15 min)	Reference
Healthy Children	LC-MS/MS	87.5 (82.5-102.5) pg/15 min (median and interquartile range)	[7]
Atopic Non-asthmatic Children	LC-MS/MS	96.5 (87.3-102.5) pg/15 min (median and interquartile range)	[7]
Steroid-naïve Atopic Asthmatic Children	LC-MS/MS	255.1 (175.0-314.7) pg/15 min (median and interquartile range)	[7]
Atopic Asthmatic Children on Inhaled Corticosteroids	LC-MS/MS	125.0 (25.0-245.0) pg/15 min (median and interquartile range)	[7]
Healthy Children	Immunoassay	47.9 \pm 4.1 pg/mL (mean \pm SEM)	[8]
Children with Mild Intermittent Asthma	Immunoassay	52.7 \pm 3.8 pg/mL (mean \pm SEM)	[8]
Children with Mild Persistent Asthma	Immunoassay	126.0 \pm 8.8 pg/mL (mean \pm SEM)	[8]
Children with Moderate to Severe Persistent Asthma	Immunoassay	131.9 \pm 7.1 pg/mL (mean \pm SEM)	[8]
Healthy Calves	ELISA	116.1 \pm 55.4 pg/mL (mean \pm SD)	[12]

Table 2: Cysteinyl Leukotriene (cys-LTs) Concentrations in Exhaled Breath Condensate (EBC)

Patient Group	Analytical Method	Cys-LT Concentration (pg/mL or pg/20 min)	Reference
Healthy Children	Immunoassay	18.5 ± 0.5 pg/mL (mean ± SEM)	[8]
Children with Mild Intermittent Asthma	Immunoassay	19.9 ± 1.1 pg/mL (mean ± SEM)	[8]
Children with Mild Persistent Asthma	Immunoassay	27.9 ± 2.8 pg/mL (mean ± SEM)	[8]
Children with Moderate to Severe Persistent Asthma	Immunoassay	31.5 ± 4.5 pg/mL (mean ± SEM)	[8]
Healthy Non-asthmatic Children	Immunoassay (LTE4)	0.74 ± 0.79 pg/20 min (mean ± SD)	[11]
Children with Mild Asthma	Immunoassay (LTE4)	5.69 ± 9.62 pg/20 min (mean ± SD)	[11]
Healthy Adults	LC-MS/MS (LTE4)	34 to 48 pg/mL (95% CI)	[13]
Asthmatic Adults	LC-MS/MS (LTE4)	38 to 126 pg/mL (95% CI)	[13]

Experimental Protocols

Protocol 1: Collection of Exhaled Breath Condensate (EBC)

This protocol is a generalized procedure based on common practices described in the literature.[3][6][14] Commercial collection devices such as the RTube are commonly used.[6][15]

Materials:

- EBC collection device (e.g., RTube™, EcoScreen)
- Nose clip
- Saliva trap
- Collection tubes (polypropylene)
- Dry ice or a -80°C freezer

Procedure:

- Preparation: Assemble the EBC collection device according to the manufacturer's instructions. Ensure the condensing surface is cooled to the recommended temperature (typically -20°C to -80°C).[\[6\]](#)[\[12\]](#)
- Subject Preparation: The subject should be seated comfortably and breathe normally. Attach a nose clip to ensure exclusive oral breathing.
- Collection: The subject should breathe tidally through the mouthpiece of the collection device for a specified period, typically 10-15 minutes.[\[3\]](#)[\[15\]](#) During this time, the water vapor in the exhaled breath will condense on the cold surface of the device.
- Sample Retrieval: After the collection period, carefully disassemble the device and collect the condensed liquid into a pre-chilled polypropylene tube. Approximately 1-2 mL of EBC is typically collected in 10 minutes.[\[15\]](#)
- Storage: Immediately cap the collection tube and store the EBC sample on dry ice or in a -80°C freezer until analysis to prevent degradation of the leukotrienes.[\[3\]](#)[\[14\]](#) Repetitive freeze-thaw cycles should be avoided.[\[14\]](#)

Protocol 2: Measurement of Leukotrienes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the accurate quantification of leukotrienes in EBC due to its high sensitivity and specificity.[13][16][17]

Materials:

- LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
- Reversed-phase C18 column
- Leukotriene standards (LTB4, LTC4, LTD4, LTE4)
- Deuterated internal standards (e.g., LTB4-d4)
- Solid-phase extraction (SPE) cartridges or immunoaffinity columns
- Solvents (e.g., methanol, acetonitrile, water, formic acid)
- Nitrogen evaporator

Procedure:

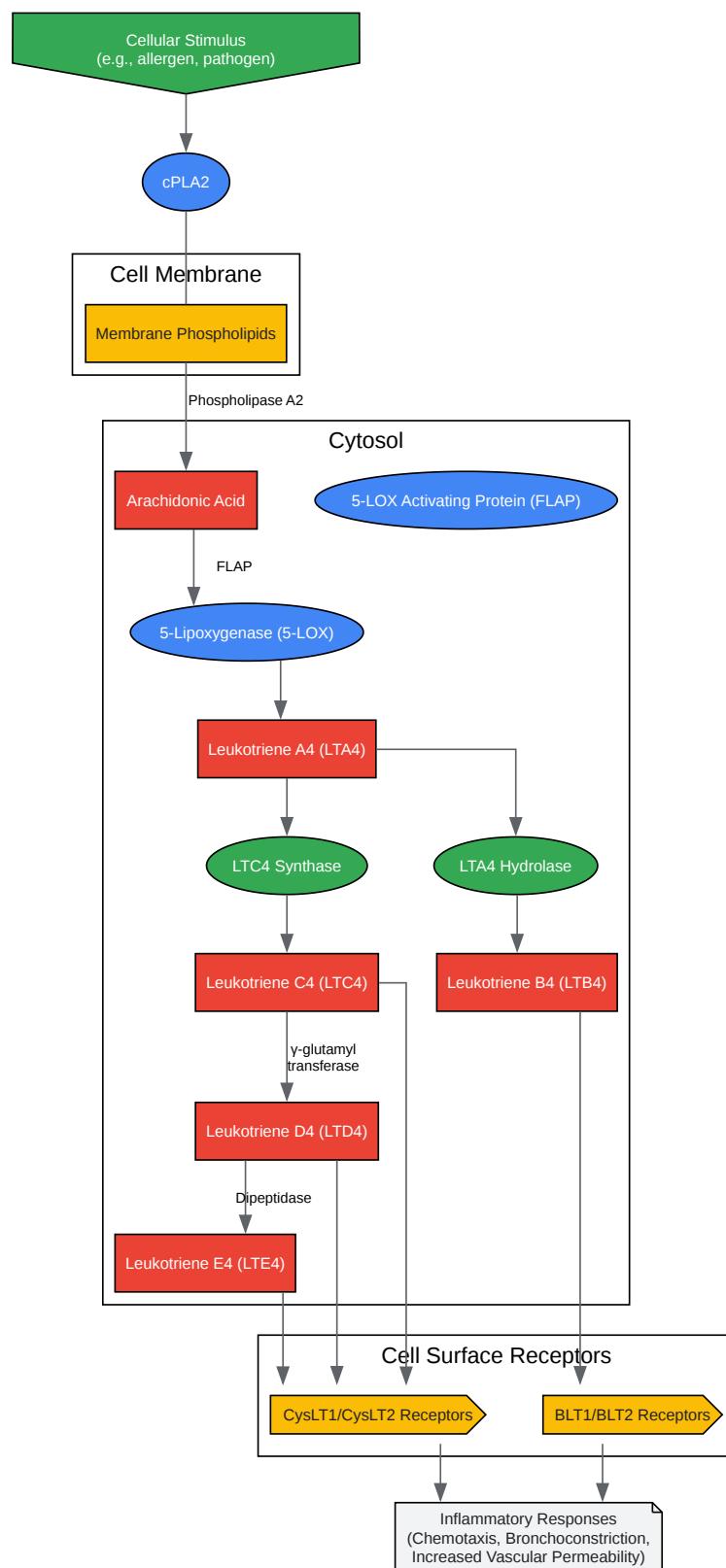
- Sample Preparation:
 - Thaw the EBC sample on ice.
 - Add a known amount of deuterated internal standard (e.g., LTB4-d4) to the sample for accurate quantification.[18]
 - Option 1: Solid-Phase Extraction (SPE): Acidify the sample and apply it to a pre-conditioned SPE cartridge. Wash the cartridge to remove interfering substances and then elute the leukotrienes with an organic solvent.[19]
 - Option 2: Immunoaffinity Purification: For enhanced specificity, pass the sample through an immunoaffinity column containing antibodies specific to the leukotrienes of interest.[16]
- Solvent Evaporation: Evaporate the solvent from the purified sample under a gentle stream of nitrogen.

- Reconstitution: Reconstitute the dried residue in a small volume of the mobile phase used for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into the LC-MS/MS system.
 - Separate the leukotrienes using a reversed-phase C18 column with a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile/methanol).
 - Detect and quantify the leukotrienes using the mass spectrometer in selected reaction monitoring (SRM) mode.^[16] This involves monitoring specific precursor-to-product ion transitions for each leukotriene and its internal standard.
- Data Analysis: Calculate the concentration of each leukotriene in the EBC sample by comparing the peak area ratio of the endogenous leukotriene to its deuterated internal standard against a standard curve generated with known concentrations of leukotriene standards.

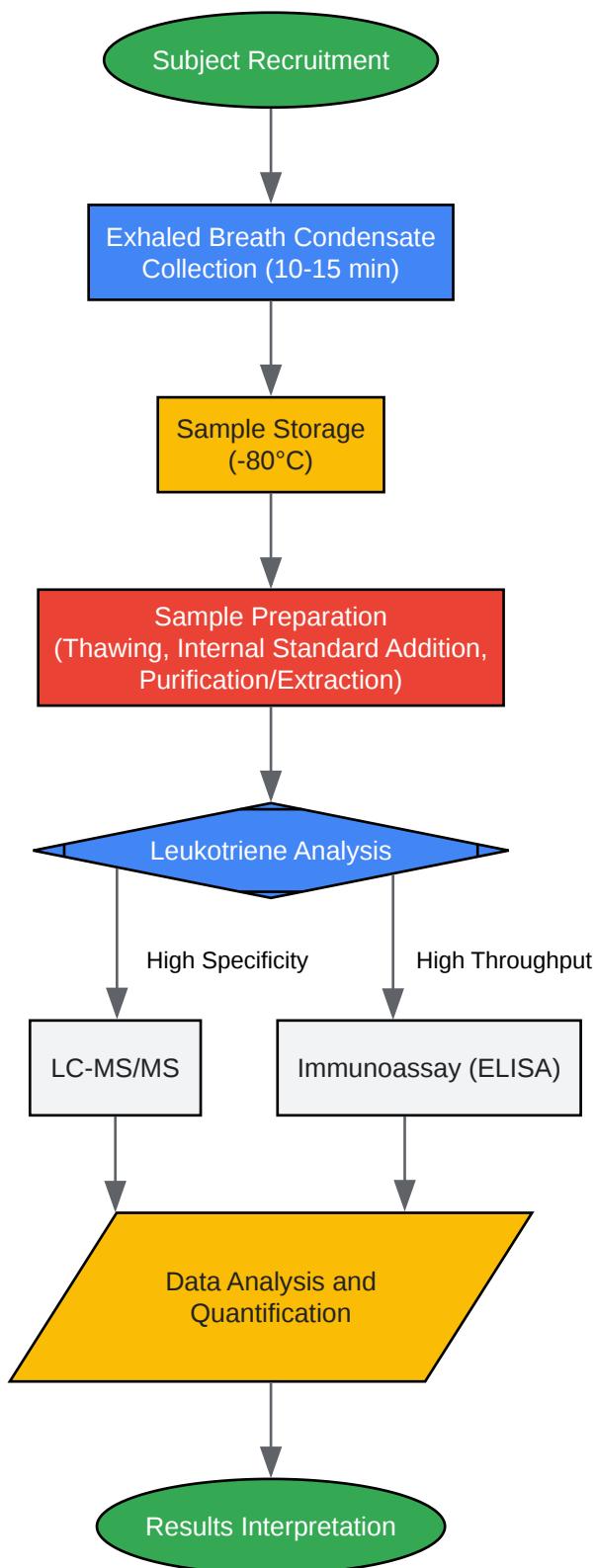
Protocol 3: Measurement of Leukotrienes by Immunoassay

Immunoassays, such as enzyme-linked immunosorbent assays (ELISAs), offer a more accessible and higher-throughput alternative to LC-MS/MS, though they may have limitations in terms of specificity.^{[12][20]}

Materials:


- Commercial immunoassay kit for the specific leukotriene of interest (e.g., LTB4 ELISA kit, cys-LT ELISA kit)
- Microplate reader
- Pipettes and tips
- Wash buffer

- Stop solution


Procedure:

- Sample Preparation: Thaw the EBC sample on ice. Some kits may require a sample purification or concentration step. Lyophilization (freeze-drying) can be used to concentrate the sample.[\[19\]](#)
- Assay Procedure: Follow the manufacturer's instructions provided with the immunoassay kit. This typically involves:
 - Adding standards, controls, and EBC samples to the wells of a microplate pre-coated with antibodies specific to the target leukotriene.
 - Adding a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
 - Incubating the plate to allow for antibody-antigen binding.
 - Washing the plate to remove unbound reagents.
 - Adding a substrate that reacts with the enzyme to produce a colored product.
 - Stopping the reaction with a stop solution.
- Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
- Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of the leukotriene in the EBC samples by interpolating their absorbance values on the standard curve.

Visualizations

[Click to download full resolution via product page](#)

Caption: Leukotriene biosynthesis and signaling pathway.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for EBC collection and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Leukotrienes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biomarkers in exhaled breath condensate: a review of collection, processing and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukotriene - Wikipedia [en.wikipedia.org]
- 5. Leukotriene pathway genetics and pharmacogenetics in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Liquid chromatography/mass spectrometry analysis of exhaled leukotriene B4 in asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. Increased leukotrienes in exhaled breath condensate in childhood asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Implications of prostaglandin D2 and leukotrienes in exhaled breath condensates of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased leukotriene E4 in the exhaled breath condensate of children with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the measurement of leukotriene B4 concentrations in exhaled condensate as a noninvasive method for assessing mediators of inflammation in the lungs of calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liquid chromatography-mass spectrometry measurement of leukotrienes in asthma and other respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exhaled Breath Condensate: Technical and Diagnostic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exhaled Breath Condensate—an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of cysteinyl leukotrienes in exhaled breath condensate: method combining immunoseparation with LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LC/MS/MS analysis of leukotriene B4 and other eicosanoids in exhaled breath condensate for assessing lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Liquid chromatography/mass spectrometry analysis of exhaled leukotriene B4 in asthmatic children - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods to improve measurement of cysteinyl leukotrienes in exhaled breath condensate from subjects with asthma and healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Validation of leukotriene B4 measurements in exhaled breath condensate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Measuring Leukotrienes in Exhaled Breath Condensate: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601555#measuring-leukotrienes-in-exhaled-breath-condensate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

